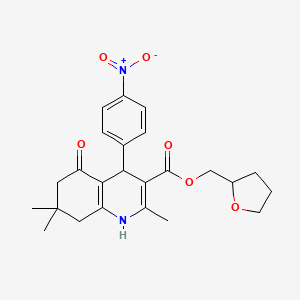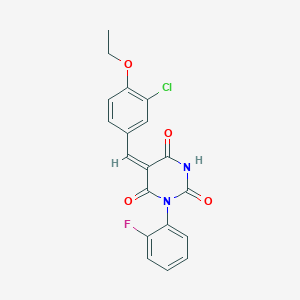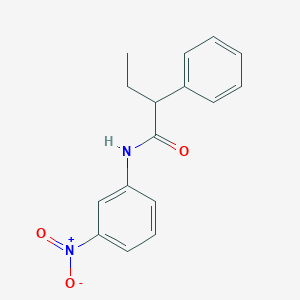
4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as SKF-38393, is a selective dopamine D1 receptor agonist. It was first synthesized in 1979 by Swedish pharmaceutical company AstraZeneca. Since then, it has been extensively studied for its potential applications in scientific research.
作用机制
4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide acts as a partial agonist at dopamine D1 receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which can modulate a variety of cellular processes. The exact mechanisms by which 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its effects on dopamine D1 receptors are still being investigated.
Biochemical and Physiological Effects:
Studies have shown that 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide can have a range of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, which can lead to increased locomotor activity and reward-seeking behavior. It has also been shown to modulate synaptic plasticity and improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its selectivity for dopamine D1 receptors. This allows researchers to specifically target these receptors without affecting other dopamine receptor subtypes. However, one limitation of using 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
未来方向
There are several potential future directions for research involving 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is its potential therapeutic applications for neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanisms by which 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its effects on dopamine D1 receptors, which could lead to the development of more selective and effective drugs in the future. Finally, there is also potential for the use of 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other drugs or therapies to enhance their effectiveness.
合成方法
The synthesis of 4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide involves a multistep process starting with the reaction of 4-chloro-N-(tetrahydro-2-furanylmethyl)benzamide with diethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The overall yield of the synthesis is around 35%.
科学研究应用
4-(diethylamino)-N-(tetrahydro-2-furanylmethyl)benzamide has been used in a wide range of scientific research applications, including neuroscience, pharmacology, and physiology. Its ability to selectively activate dopamine D1 receptors has made it a valuable tool for studying the role of these receptors in various physiological and pathological processes.
属性
IUPAC Name |
4-(diethylamino)-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-18(4-2)14-9-7-13(8-10-14)16(19)17-12-15-6-5-11-20-15/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYKEDVROSRSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-{ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}-5-oxopentanoate](/img/structure/B5134520.png)

![cyclohexyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5134538.png)


![N,N-dimethyl-N'-{[2-(4-morpholinyl)-3-pyridinyl]methyl}sulfamide](/img/structure/B5134559.png)
![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)

![ethyl 4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5134594.png)
![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5134609.png)
![4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5134623.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5134637.png)

![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5134649.png)